2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide is a heterocyclic compound that contains a thiazole ring fused with a pyrimidine ring. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the thiazole and pyrimidine rings in its structure suggests that it may exhibit a range of pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide typically involves the condensation of appropriate thiazole and pyrimidine precursors. One common method involves the reaction of 2-aminothiazole with a suitable aldehyde or ketone to form the thiazolopyrimidine core. This intermediate is then reacted with a sulfanylacetamide derivative under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiazole or pyrimidine derivatives.
Scientific Research Applications
2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit enzymes or bind to receptors, thereby modulating various biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to the suppression of cell proliferation or inflammation .
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidine Derivatives: Compounds with similar thiazole and pyrimidine rings.
Thiazole Derivatives: Compounds containing the thiazole ring but lacking the pyrimidine ring.
Pyrimidine Derivatives: Compounds containing the pyrimidine ring but lacking the thiazole ring.
Uniqueness
2-[(7-Oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide is unique due to its combined thiazole and pyrimidine structure, which imparts distinct biological activities. This dual-ring system enhances its potential as a versatile pharmacophore in drug design .
Properties
Molecular Formula |
C7H6N4O2S2 |
---|---|
Molecular Weight |
242.3 g/mol |
IUPAC Name |
2-[(7-oxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C7H6N4O2S2/c8-3(12)1-14-7-11-5-4(15-7)6(13)10-2-9-5/h2H,1H2,(H2,8,12)(H,9,10,13) |
InChI Key |
CAMGFYFIIVJYEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(C(=O)N1)SC(=N2)SCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.